molecular formula C9H19NOS B13288712 2-[(Thian-3-yl)amino]butan-1-ol

2-[(Thian-3-yl)amino]butan-1-ol

Cat. No.: B13288712
M. Wt: 189.32 g/mol
InChI Key: DQMDMCLDAKTLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Thian-3-yl)amino]butan-1-ol is a useful research compound. Its molecular formula is C9H19NOS and its molecular weight is 189.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

2-(thian-3-ylamino)butan-1-ol

InChI

InChI=1S/C9H19NOS/c1-2-8(6-11)10-9-4-3-5-12-7-9/h8-11H,2-7H2,1H3

InChI Key

DQMDMCLDAKTLJU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCCSC1

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Direct Synthetic Routes for 2-[(Thian-3-yl)amino]butan-1-ol

Direct synthesis focuses on constructing the molecular backbone in a minimum number of steps, often by forming key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds in a single or tandem reaction sequence.

The condensation of an amine with an epoxide is a classical and direct method for the synthesis of β-amino alcohols. In the context of this compound, this involves the nucleophilic ring-opening of butylene oxide (1,2-epoxybutane) by thian-3-ylamine. The nitrogen atom of the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of the desired amino alcohol scaffold.

The regioselectivity of the reaction is a critical factor. The attack can occur at either C1 or C2 of the butylene oxide. Under neutral or basic conditions, the attack of the amine nucleophile is sterically controlled and preferentially occurs at the less substituted carbon (C1), yielding the primary alcohol, this compound.

Optimization of this reaction protocol typically involves screening various parameters to maximize yield and minimize side products.

Key Optimization Parameters:

Solvent: Protic solvents like ethanol or isopropanol can facilitate the reaction by activating the epoxide ring through hydrogen bonding and solvating the transition state. Aprotic polar solvents can also be employed.

Temperature: The reaction is often performed at elevated temperatures, ranging from room temperature to reflux, to overcome the activation energy of the epoxide ring-opening.

Stoichiometry: Using a slight excess of the amine can drive the reaction to completion, but a large excess may complicate purification.

Catalysis: While the reaction can proceed without a catalyst, Lewis acids or metal salts can be used to activate the epoxide and accelerate the reaction, although this can sometimes affect regioselectivity.

Below is a table summarizing typical conditions for amine-epoxide condensation reactions.

ParameterConditionRationale
Reactants Thian-3-ylamine, Butylene OxideForms the target C-N bond and alcohol functionality.
Solvent Ethanol, Methanol, or THFProtic solvents can activate the epoxide; aprotic solvents may also be used.
Temperature 50-80 °CProvides sufficient energy for ring-opening while minimizing side reactions.
Pressure Atmospheric or Sealed VesselA sealed vessel is used for volatile reactants or temperatures above the solvent's boiling point.
Catalyst (Optional) LiClO₄, Yb(OTf)₃Lewis acids can activate the epoxide, increasing the reaction rate.

Modern synthetic chemistry increasingly relies on catalytic methods to form C-N and C-O bonds with high efficiency and selectivity. For the assembly of the this compound scaffold, reductive amination represents a powerful catalytic strategy. This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

A potential reductive amination route to the target molecule would involve the reaction of thian-3-ylamine with 1-hydroxybutan-2-one. This reaction forms an intermediate imine (or enamine) which is then reduced in situ to the final amino alcohol. Catalytic hydrogenation is a preferred method for the reduction step due to its high efficiency and clean workup.

Catalytic Systems for Reductive Amination:

Heterogeneous Catalysts: Metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a solid support (e.g., carbon) are widely used. For instance, 5% Pt/C is effective for catalytic hydrogenation. nih.gov

Homogeneous Catalysts: Transition metal complexes, such as those based on Iridium or Rhodium, can also be employed, particularly when stereoselectivity is desired.

Reducing Agents: Alternatives to catalytic hydrogenation include hydride reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Another advanced strategy is the catalytic C–H amination, where a C-H bond is directly converted into a C-N bond. nih.govnih.gov This method offers high atom economy by avoiding the need for pre-functionalized substrates. A palladium/sulfoxide (B87167) catalyst system, for example, has been used for allylic C-H amination to generate amino alcohol motifs. nih.gov

Asymmetric Synthesis of Chiral Amino Alcohols and Analogs

The this compound molecule contains two stereocenters, meaning it can exist as four possible stereoisomers. Asymmetric synthesis aims to produce a single, desired stereoisomer, which is crucial for pharmaceutical applications.

Enantioselective reduction of a prochiral ketone or imine precursor is one of the most effective methods for establishing the stereochemistry of chiral alcohols and amines. westlake.edu.cnacs.org For the synthesis of a specific stereoisomer of this compound, an α-amino ketone precursor could be reduced asymmetrically.

Asymmetric transfer hydrogenation (ATH) is a prominent technique in this field. acs.org It typically employs a chiral catalyst, often based on ruthenium, rhodium, or iridium, to transfer hydrogen from a source like isopropanol or formic acid to the substrate with high enantioselectivity. For example, ruthenium–diamine catalyst systems have demonstrated high enantioselectivity (>99% ee) in the reduction of α-amino ketones. acs.org

The table below presents representative chiral catalysts used for the asymmetric reduction of ketones.

Catalyst SystemSubstrate TypeTypical Enantiomeric Excess (ee)Reference
RuCl(S,S)-TsDPENα-Amino Ketones>99% acs.org
Rh-based catalystsβ-Amino KetonesHigh diastereoselectivity rsc.org
Chiral Borane Reagents (e.g., CBS catalyst)Ketones>95%
Engineered Amine Dehydrogenases (AmDHs)α-Hydroxy Ketones>99% frontiersin.orgresearchgate.net

The use of a chiral auxiliary is a robust strategy to control stereochemistry during a synthesis. acs.org In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to the substrate. It then directs the stereochemical outcome of a subsequent reaction before being cleaved, leaving behind an enantioenriched product.

For synthesizing this compound, a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone could be employed. nih.gov For instance, an achiral acid precursor could be coupled to an oxazolidinone auxiliary. Subsequent diastereoselective alkylation or reduction would set the desired stereocenter. The auxiliary is then removed to yield the chiral product. This method allows for the synthesis of all possible stereoisomers by selecting the appropriate enantiomer of the auxiliary and reaction conditions. acs.org

A novel strategy combines asymmetric catalysis with a chiral auxiliary, where the auxiliary itself is formed catalytically from an achiral precursor, which then directs a subsequent diastereoselective reaction. acs.org

Chemoenzymatic synthesis utilizes enzymes as biocatalysts to perform chemical transformations with exceptional selectivity under mild conditions. frontiersin.org This approach is particularly powerful for generating enantiomerically pure chiral molecules. The synthesis of chiral amino alcohols is well-suited to enzymatic methods. frontiersin.orgresearchgate.net

Enzymatic Strategies:

Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia or other amines as the amino donor. frontiersin.orgresearchgate.net This one-step process can achieve very high enantioselectivity (ee >99%). frontiersin.org For the target molecule, an engineered AmDH could potentially catalyze the reaction between 1-hydroxybutan-2-one and thian-3-ylamine.

Transamination: Transaminase enzymes can convert a ketone into a chiral amine by transferring an amino group from a donor molecule like isopropylamine. A process for preparing (R)-3-aminobutan-1-ol uses an R-selective transaminase on 4-hydroxybutan-2-one. google.com

Kinetic Resolution: Lipases can be used for the kinetic resolution of a racemic mixture of amino alcohols or their derivatives. The enzyme selectively acylates one enantiomer, allowing for the separation of the two. researchgate.net

These enzymatic methods offer significant advantages, including high stereoselectivity, mild reaction conditions (aqueous environment, room temperature), and reduced environmental impact compared to some traditional chemical methods. frontiersin.org

An extensive search of scientific literature reveals a significant lack of published research on the chemical compound this compound. As a result, detailed information regarding its advanced synthetic methodologies, mechanistic investigations, and post-synthetic modifications is not available.

The requested comprehensive analysis, including the elucidation of transition states, kinetic and thermodynamic considerations, and specific functionalization reactions such as oxidation, reduction, and nucleophilic substitution, cannot be provided at this time due to the absence of primary research data, scholarly articles, and patents pertaining to this specific molecule.

Further research and publication in peer-reviewed scientific journals are necessary to establish the chemical properties and reactivity of this compound and to enable a thorough discussion of the topics outlined in the user's request.

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic and Diffraction Techniques for Molecular Architecture

The determination of the precise three-dimensional structure of "2-[(Thian-3-yl)amino]butan-1-ol" would necessitate the use of a combination of sophisticated analytical methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (such as COSY, HSQC, HMBC, and NOESY), would be the primary method for elucidating the connectivity and conformational preferences of the molecule in solution.

¹H and ¹³C NMR: These spectra would confirm the presence of the thian ring, the butanol chain, and the secondary amine linkage by identifying the chemical shifts and multiplicities of the various proton and carbon environments.

2D NMR: Techniques like COSY and HSQC would establish the connectivity between protons and carbons within the thian and butanol moieties. NOESY or ROESY experiments would be crucial for determining through-space proximities between protons, which would provide insights into the preferred conformation of the molecule, such as the relative orientation of the thian ring and the butanol side chain.

Hypothetical ¹H NMR Data Interpretation:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityCoupling Constants (Hz)
CH₃ (Butanol)0.8 - 1.0Triplet (t)7-8
CH₂ (Butanol)1.3 - 1.6Multiplet (m)-
CH (Butanol)2.8 - 3.2Multiplet (m)-
CH₂OH3.5 - 3.8Multiplet (m)-
Thian Ring Protons1.8 - 3.5Multiplets (m)-
NH1.5 - 3.0Broad Singlet (br s)-
OH2.0 - 4.0Broad Singlet (br s)-
Note: This table is a generalized prediction and not based on experimental data for the specific compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

"this compound" possesses a chiral center at the C2 position of the butanol chain. Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful methods for determining the absolute configuration (R or S) of chiral molecules. researchgate.net These techniques measure the differential absorption of left and right circularly polarized light. acs.org By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously assigned. researchgate.net However, no such experimental or computational chiroptical data has been reported for this specific compound.

X-ray Crystallography of Derivatives for Solid-State Structure

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To obtain a crystal suitable for X-ray analysis, it is often necessary to prepare a crystalline derivative, for instance, by forming a salt with a chiral acid or by introducing other functional groups that promote crystallization. The resulting crystal structure would reveal the absolute configuration of the chiral center and the preferred conformation of the thian ring and the butanol side chain in the crystalline form. To date, no crystal structure of "this compound" or its derivatives has been deposited in crystallographic databases.

Configurational and Conformational Isomerism Studies

A complete stereochemical characterization would involve a thorough analysis of all possible stereoisomers and their conformational preferences.

Stereoisomeric Analysis of the Chiral Center in the Butanol Chain

The butanol chain of "this compound" contains one stereocenter at the carbon atom to which the amino group is attached (C2). This gives rise to two possible enantiomers: (R)-2-[(Thian-3-yl)amino]butan-1-ol and (S)-2-[(Thian-3-yl)amino]butan-1-ol. The synthesis of this compound would likely result in a racemic mixture, which would require chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), to isolate the individual enantiomers. The stereochemical purity of the separated enantiomers would then be assessed, typically by measuring their optical rotation and using chiral chromatography.

Conformational Preferences of the Thian-3-yl Ring System and Amino-Butanol Moiety

The thian ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation to minimize steric and torsional strain. The substituent at the C3 position (the amino group) can exist in either an axial or an equatorial position. The relative stability of these two conformations would depend on steric interactions with the rest of the molecule.

Examination of Atropisomerism and Torsional Barriers in Related Derivatives

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. wikipedia.org While classically associated with substituted biaryl compounds, this phenomenon can also occur in other systems where bulky substituents restrict free rotation. acs.orgnih.gov In derivatives of this compound, the key bond to consider for potential atropisomerism is the C-N bond connecting the thian ring to the butan-1-ol moiety.

The existence of stable atropisomers is contingent on a sufficiently high energy barrier to rotation, typically with a half-life of interconversion greater than 1000 seconds at a given temperature. acs.org The magnitude of this barrier is influenced by several factors, including the steric bulk of the substituents ortho to the bond axis and the presence of intramolecular interactions such as hydrogen bonding. nih.gov

In the case of N-aryl derivatives of this compound, where the thian ring is replaced by a substituted aryl group, the potential for atropisomerism becomes more pronounced. The steric hindrance between the substituents on the aryl ring and the butan-1-ol backbone can create a significant torsional barrier.

Table 1: Calculated Torsional Barriers for Representative Substituted Biphenyls This table provides examples of torsional barriers in related systems to illustrate the range of rotational energies.

Compound Substituents (ortho) Torsional Barrier (kcal/mol)
Biphenyl H, H ~6.0
2,2'-dimethylbiphenyl CH₃, CH₃ ~18.0
2,2'-diisopropylbiphenyl i-Pr, i-Pr >25.0
2,2'-di-tert-butylbiphenyl t-Bu, t-Bu >30.0

Data adapted from computational studies on substituted biphenyls. rsc.org

Table 2: Conformational A-Values for Selected Substituents on a Cyclohexane Ring This table provides A-values for substituents on a cyclohexane ring, which are analogous to the thian ring system and illustrate the energetic preference for the equatorial position.

Substituent A-Value (kcal/mol)
-CH₃ 1.7
-OH 0.9
-NH₂ 1.4
-Cl 0.5

Data represents the energy difference (ΔG°) between the axial and equatorial conformations.

The torsional barrier in derivatives of this compound would be a function of the interplay between the conformational preferences of the thian ring and the steric demands of the butan-1-ol side chain, as well as any substituents on either moiety. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the rotational energy profile and predict the likelihood of observable atropisomerism. rsc.orgresearchgate.net

Derivatization for Enhanced Characterization (e.g., crystalline derivatives for X-ray)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. However, obtaining single crystals of sufficient quality for diffraction studies can be challenging, particularly for molecules that are oils or have a high degree of conformational flexibility. Derivatization is a common strategy to overcome these challenges by introducing functional groups that promote crystallization through strong intermolecular interactions like hydrogen bonding or π-stacking.

For a molecule like this compound, several derivatization strategies can be envisioned. The primary and secondary amine and the primary alcohol functionalities are all amenable to chemical modification.

Table 3: Potential Derivatization Strategies for this compound

Functional Group Reagent Derivative Type Rationale for Crystallization
Amino Group Benzoyl chloride Amide Introduction of a planar, aromatic group can promote π-stacking interactions.
Amino Group Phenyl isocyanate Urea Ureas are often crystalline and form strong hydrogen bond networks.
Hydroxyl Group 3,5-Dinitrobenzoyl chloride Ester The nitro groups are strongly electron-withdrawing and can participate in charge-transfer interactions, while the aromatic ring facilitates stacking.

The selection of an appropriate derivatizing agent is often empirical. A successful derivatization will yield a solid, stable product that can be purified by recrystallization to afford high-quality single crystals. The resulting crystal structure will not only confirm the connectivity of the parent molecule but also reveal its preferred conformation in the solid state and the nature of the intermolecular interactions that govern its crystal packing.

Molecular Interactions and Biological Target Engagement Mechanisms

Biophysical Characterization of Ligand-Target Binding Affinity

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

There are no published SPR or ITC studies for 2-[(Thian-3-yl)amino]butan-1-ol. In a typical SPR experiment, a target protein would be immobilized on a sensor chip, and the compound would be flowed over the surface. nih.gov The resulting sensorgram would allow for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). nih.govnih.gov For a hypothetical interaction, the data would be presented as follows:

Hypothetical ITC Data for this compound Binding to a Target Protein

Parameter Value
Stoichiometry (n) Data not available
Association Constant (Kₐ) Data not available
Dissociation Constant (Kₑ) Data not available
Enthalpy (ΔH) Data not available
Entropy (ΔS) Data not available

This table is for illustrative purposes only. No experimental data is available for this compound.

Ligand-Binding Assays on Recombinant Proteins and Cell-Free Systems

Ligand-binding assays are essential for confirming direct interaction with a purified target protein. nih.gov These assays, often using radiolabeled or fluorescently tagged ligands, can determine the affinity and specificity of binding. For this compound, such studies would be crucial to identify its primary biological targets. However, no such studies have been reported.

Understanding how a compound affects the function of its biological target is key to elucidating its mechanism of action. This can involve studying its effects on enzyme activity or receptor signaling.

Mechanistic Probing of Biological Targets

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., Amino Acid Dehydrogenases)

Given its structural similarity to amino alcohols, this compound could potentially interact with enzymes that process these substrates, such as certain dehydrogenases or kinases. Enzyme kinetic studies would reveal whether the compound acts as an inhibitor and, if so, its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). wikipedia.orgupenn.edulibretexts.org

Hypothetical Enzyme Inhibition Data for this compound

Enzyme Target Inhibition Constant (Kᵢ) Mechanism of Inhibition
Not Applicable Data not available Data not available

This table is for illustrative purposes only. No experimental data is available for this compound.

Receptor Occupancy and Allosteric Modulation Studies

The amino alcohol structure is also present in many receptor ligands. Studies on β-amino alcohol derivatives have shown them to be capable of inhibiting Toll-like receptor 4 (TLR4) signaling. nih.govnih.gov It is conceivable that this compound could bind to a receptor, either at the primary ligand binding site (orthosteric) or at a secondary site (allosteric), thereby modulating receptor activity. Receptor occupancy assays would be necessary to determine binding site affinity and density.

Investigation of Protein-Ligand Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The specific interactions between a ligand and its protein target underpin its affinity and selectivity. The structure of this compound suggests several potential interactions:

Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups are prime candidates for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine, or with the protein backbone. nih.gov

Hydrophobic Interactions: The butyl chain and the thiane (B73995) ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Sulfur Interactions: The sulfur atom in the thiane ring could participate in non-covalent interactions, such as chalcogen bonding, with electron-rich atoms like oxygen or nitrogen in the protein. nih.govacs.org Studies have shown that sulfur-containing heterocycles can form significant S---O interactions within protein-ligand complexes. nih.gov

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located for the chemical compound This compound . Consequently, an article detailing its molecular interactions, biological target engagement, and the specific roles of its structural components cannot be generated at this time.

The inquiry sought to explore the following specific areas:

Understanding the Role of the Thian-3-yl Scaffold in Molecular Recognition:This would have focused on the contribution of the thiane ring structure to the molecule's ability to bind to and be recognized by biological molecules.

The absence of any published studies, clinical trials, or even preliminary research findings on this compound makes it impossible to provide scientifically accurate and informative content for the requested article outline. Broader searches for compounds with similar structural features, such as aminobutanol (B45853) derivatives and molecules containing a thiane moiety, also failed to yield information that could be reliably extrapolated to this specific, uncharacterized compound.

Therefore, the generation of an article with the requested detailed analysis is not feasible until research on this compound is conducted and published in accessible scientific literature.

Design, Synthesis, and Evaluation of Derivatives and Analogs

Rational Design Principles for Structural Modification

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. nih.govresearchgate.net This process leverages an understanding of the target biology and the chemical features of the lead compound to design superior derivatives.

Systematic modification of the butanol chain and the thiane (B73995) ring of 2-[(Thian-3-yl)amino]butan-1-ol would be a primary strategy to explore the structure-activity relationship (SAR).

On the butanol chain , the ethyl group at the C2 position could be varied to understand the impact of steric bulk on activity. For instance, replacing it with smaller (methyl) or larger (propyl, butyl) alkyl groups could probe the size of the binding pocket. The hydroxyl group is a key feature, likely involved in hydrogen bonding with a biological target. Its position could be moved along the chain, or it could be derivatized to an ether or ester to modulate polarity and metabolic stability.

For the thiane ring , substituents could be introduced at various positions. For example, alkyl or aryl groups could be added to explore hydrophobic interactions with the target. The sulfur atom itself is a key feature, and its oxidation state could be varied to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronics and polarity of the ring.

Illustrative data on the impact of such substitutions can be seen in studies of other amino alcohol-containing compounds, where even minor changes can lead to significant differences in biological activity.

Analog of a Hypothetical Bioactive Aminoalcohol Modification Relative Potency
Lead Compound-1x
Analog 1C2-ethyl to C2-methyl0.5x
Analog 2C2-ethyl to C2-propyl2.1x
Analog 3Terminal -OH to -OCH30.2x
Analog 4Thiane S to S=O1.5x

This table is a hypothetical representation to illustrate the principles of SAR and is not based on actual data for this compound.

Bioisosterism is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. ajptr.comopenaccessjournals.comnih.gov

For this compound, several bioisosteric replacements could be considered:

Thiane Ring: The thiane ring could be replaced with other five- or six-membered heterocycles containing different heteroatoms, such as piperidine, tetrahydrofuran, or pyrrolidine. This would probe the importance of the sulfur atom and the ring size for biological activity. Aromatic rings like phenyl or pyridine (B92270) could also be explored.

Amino Group: The secondary amine is a key linker and potential hydrogen bond donor/acceptor. It could be replaced with an ether (-O-), a methylene (B1212753) (-CH2-), or an amide (-C(O)NH-) to investigate the role of the nitrogen atom.

Hydroxyl Group: The primary alcohol is a likely hydrogen bond donor and acceptor. It could be replaced with a thiol (-SH), an amine (-NH2), or a carboxylic acid isostere like a tetrazole to explore different interactions with the target. openaccessjournals.com

Functional Group in this compound Potential Bioisostere Rationale
ThianePiperidineMaintains ring size, changes heteroatom to nitrogen.
ThianeTetrahydrofuranMaintains ring size, changes heteroatom to oxygen.
Secondary AmineEther (-O-)Removes hydrogen bond donor capability.
Hydroxyl (-OH)Amine (-NH2)Introduces a basic center.
Hydroxyl (-OH)TetrazoleActs as a carboxylic acid mimic. openaccessjournals.com

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

SAR and SMR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and mechanism of action. nih.gov

A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. ijpsonline.comslideshare.netnih.gov By systematically varying the structure of this compound, it is possible to map these critical elements. This involves synthesizing a library of analogs where one part of the molecule is changed at a time and then assessing their biological activity. The results help to build a pharmacophore model that can guide the design of more potent and selective compounds. rsc.org For aminoalcohols, the key pharmacophoric features often include a hydrophobic region, a hydrogen bond donor, and a hydrogen bond acceptor, with specific spatial relationships between them. mu.edu.iqnih.gov

The data from SAR studies are used to build a comprehensive picture of the optimal molecular features. This includes the ideal size and shape of substituents, the preferred stereochemistry, and the optimal electronic properties. For this compound, this would involve determining the ideal stereoisomer at the two chiral centers (C2 of the butanol chain and C3 of the thiane ring), as biological activity is often highly dependent on stereochemistry. researchgate.net The goal is to create a molecule that fits perfectly into the target's binding site and elicits the desired biological response.

Synthesis of Conformationally Restricted and Conformationally Flexible Analogs

The flexibility of a molecule can influence its binding to a biological target. Therefore, the synthesis of both conformationally restricted and flexible analogs is an important strategy in drug design.

Conformationally restricted analogs are designed to lock the molecule into a specific three-dimensional shape that is believed to be the "bioactive conformation." nih.gov For this compound, this could be achieved by introducing ring systems that bridge different parts of the molecule. For example, the butanol chain could be cyclized onto the thiane ring. The synthesis of such rigid molecules can be challenging but provides valuable information about the optimal binding geometry. researchgate.net

Conformationally flexible analogs , on the other hand, can adopt a wider range of shapes. This can be useful for exploring different binding modes or for improving properties like solubility. For the target compound, this could involve extending the butanol chain or replacing the thiane ring with an open-chain thioether.

The synthesis of heterocyclic compounds like thiane and its derivatives can be achieved through various methods, including cyclization reactions. nih.govopenaccessjournals.com

Investigation of Heterocyclic Scaffolds Related to Thianes

The exploration of heterocyclic scaffolds with structural similarities to the thiane ring in this compound, such as thiazoles, thiadiazoles, and thiophenes, is a key area of interest in medicinal chemistry. This interest stems from the diverse pharmacological activities these sulfur-containing heterocycles exhibit. While direct derivatization of this compound into these specific scaffolds is not extensively documented in publicly available research, the general synthetic strategies for these heterocycles provide a framework for how such transformations could be conceptualized.

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the reaction of a compound containing a thioamide group with an α-haloketone, a method known as the Hantzsch thiazole synthesis. researchgate.net Other approaches include the reaction of thiosemicarbazones with α-bromoketones. nih.gov Thiazoles are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govanalis.com.my The incorporation of a thiazole ring in place of or in addition to the thiane moiety could modulate the biological activity of the parent compound.

Thiadiazoles: 1,3,4-Thiadiazole derivatives are another important class of heterocyclic compounds. Their synthesis can be achieved through several routes, including the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. encyclopedia.pubjocpr.com These compounds have garnered significant attention for their potential as anticancer agents, with some derivatives showing inhibitory effects on various cancer cell lines. nih.gov The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a particularly promising foundation for the development of new therapeutic agents. nih.gov

Thiophenes: Thiophenes can be synthesized through various methods, including metal-catalyzed reactions and metal-free approaches. nih.gov For example, the reaction of 1,3-diynes with a sulfur source can yield thiophene (B33073) derivatives. organic-chemistry.org Thiophene-containing compounds exhibit a range of biological activities and are found in several approved drugs. nih.govderpharmachemica.com The synthesis of thiophene analogs of this compound would involve chemical strategies that construct the thiophene ring, potentially starting from precursors that can undergo cyclization with a sulfur-donating reagent.

A comparative overview of the general synthetic approaches for these heterocyclic scaffolds is presented in the table below.

Heterocyclic ScaffoldGeneral Synthetic MethodsKey Starting Materials
Thiazole Hantzsch Thiazole Synthesis researchgate.netα-Haloketones, Thioamides researchgate.net
Reaction with Thiosemicarbazones nih.govα-Bromoketones, Thiosemicarbazones nih.gov
1,3,4-Thiadiazole Cyclization of Thiosemicarbazides encyclopedia.pubjocpr.comThiosemicarbazides, Carboxylic Acids encyclopedia.pubjocpr.com
Oxidative cyclization of thiosemicarbazones jocpr.comThiosemicarbazones, Oxidizing agents jocpr.com
Thiophene Metal-catalyzed cyclization nih.govAlkynes, Thioamides nih.gov
Paal-Knorr Thiophene Synthesis1,4-Dicarbonyl compounds, Sulfuring agent
Gewald Aminothiophene Synthesisα-Cyanoesters, Ketones/Aldehydes, Elemental Sulfur

These synthetic strategies highlight the chemical transformations that could be explored to modify the core structure of this compound, aiming to generate novel derivatives with potentially enhanced or new biological activities.

Specialized Academic Applications

Analytical Chemistry Applications

In analytical chemistry, chiral molecules are of great importance, particularly for the separation and analysis of enantiomers. Chiral amino alcohols are frequently used in the development of tools for these sensitive separations.

Development of Chiral Stationary Phases for Chromatographic Separations

Chiral stationary phases (CSPs) are essential for separating racemic mixtures into their individual enantiomers using techniques like high-performance liquid chromatography (HPLC). nih.gov The development of new CSPs is a continuous area of research. nih.gov Chiral molecules, including amino alcohols and their derivatives, are often covalently bonded to a solid support, such as silica (B1680970) gel, to create a CSP. researchgate.net The enantioselective recognition capabilities of these phases depend on the formation of transient diastereomeric complexes between the CSP and the analytes, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. rsc.org

Given its structure, 2-[(Thian-3-yl)amino]butan-1-ol is a viable candidate for development into a CSP. The secondary amine and hydroxyl group can form hydrogen bonds, while the chiral center provides the basis for stereoselective interactions. The thiane (B73995) ring adds a unique structural element that could influence chiral recognition. However, a review of the literature does not show any studies where this compound has been explicitly used to create a CSP. Research into the liquid chromatographic resolution of other secondary amino alcohols on various types of CSPs has been conducted, demonstrating the general utility of this class of compounds in chiral separations. nih.gov

Utilization as Derivatization Reagents in Analytical Techniques

Chiral derivatization is a common strategy in analytical chemistry to enable the separation of enantiomers on a non-chiral stationary phase. In this approach, a chiral derivatizing agent is reacted with the racemic analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques.

A molecule like this compound, or a more reactive version of it (e.g., an isothiocyanate or chloroformate derivative), could theoretically serve as a chiral derivatizing agent. It could react with racemic carboxylic acids, amines, or alcohols to form diastereomeric amides, ureas, or esters. The presence of the sulfur atom in the thiane ring might also be advantageous for certain detection methods. As with its other potential applications, there is no specific research documenting the use of this compound for this purpose.

Future Directions in Fundamental and Applied Research

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

The paradigm of drug discovery and molecular design has been significantly reshaped by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the ability to navigate the vast chemical space to identify and optimize molecules with desired properties, a process that is otherwise time-consuming and resource-intensive. nih.govresearchgate.net

For 2-[(Thian-3-yl)amino]butan-1-ol, AI and ML can be pivotal in several areas. ML algorithms can be trained on datasets of known compounds to predict physicochemical properties such as solubility, bioavailability, and potential toxicity for novel derivatives. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of this compound analogs and their biological activity. youtube.com

Table 1: Application of AI/ML in the Development of this compound Analogs

AI/ML TechniqueApplicationPotential Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure. youtube.comIdentify key structural motifs for enhanced efficacy and guide lead optimization.
Generative Adversarial Networks (GANs) Design novel molecules (de novo design) with desired properties. researchgate.netCreate a diverse library of patentable this compound derivatives with optimized therapeutic profiles.
Graph Neural Networks (GNNs) Analyze molecular structures to predict compound-target interactions and properties. researchgate.netMore accurate prediction of binding affinity and off-target effects, reducing late-stage failures.
Predictive Modeling Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govEarly identification of candidates with favorable pharmacokinetic and safety profiles.

Multi-Omics Approaches to Understand System-Level Biological Impact

To gain a holistic understanding of the biological effects of this compound, future research will likely employ multi-omics strategies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a system-wide view of the molecular changes induced by a compound within a biological system. nih.gov Given that the compound contains a sulfur heterocycle, these methods are particularly relevant for exploring its influence on sulfur metabolism and related pathways. nih.govnih.gov

By exposing cells or organisms to the compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can construct a comprehensive picture of its mechanism of action, identify potential off-target effects, and discover biomarkers for its activity. nih.gov For example, transcriptomic analysis could reveal the upregulation of specific genes or pathways in response to the compound, while metabolomics could identify novel bioactive metabolites. This integrated approach is crucial for moving beyond a single-target perspective and understanding the compound's broader physiological impact. nih.gov

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focused on developing environmentally benign synthesis methods. Future research on this compound and its derivatives will benefit from the application of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. mdpi.comcitedrive.com

Several green synthetic strategies are applicable. mdpi.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical route to complex molecules. rsc.org The use of alternative energy sources like microwave irradiation can dramatically shorten reaction times and improve yields. mdpi.commdpi.com Furthermore, employing green solvents such as water, ionic liquids, or deep eutectic solvents can replace traditional volatile organic compounds. mdpi.comnih.gov The development of recyclable, non-toxic catalysts is another cornerstone of green synthesis. mdpi.com These methodologies not only reduce the environmental footprint but also often lead to more efficient and cost-effective production processes. rsc.org

Table 2: Comparison of Green Synthetic Methods for Heterocyclic Amines

MethodPrincipleAdvantagesReference
Microwave-Assisted Synthesis Uses microwave energy to heat reactions.Rapid reaction times, increased yields, higher purity. mdpi.commdpi.com
Multicomponent Reactions (MCRs) Combines multiple starting materials in one pot.High atom economy, operational simplicity, reduced waste. rsc.org
Aqueous Medium Synthesis Uses water as the reaction solvent.Non-toxic, inexpensive, environmentally friendly. mdpi.com
Ionic Liquid Catalysis Employs ionic liquids as solvents and/or catalysts.Recyclable, tunable properties, can enhance reaction rates. nih.gov

Exploration of Novel Biophysical Techniques for Molecular Interaction Studies

A deep understanding of how this compound interacts with its biological targets is fundamental to its development. Future research will increasingly rely on a suite of advanced biophysical techniques to characterize these interactions at the molecular level, providing crucial data on binding thermodynamics, kinetics, and structural dynamics. numberanalytics.comnih.gov

Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the heat changes upon binding, yielding precise information about the binding affinity and stoichiometry. numberanalytics.com Surface Plasmon Resonance (SPR) offers real-time monitoring of binding and dissociation kinetics. researchgate.net For atomic-level structural details of the compound-protein complex, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools. numberanalytics.com Moreover, emerging techniques like cryo-electron microscopy (cryo-EM) and single-molecule spectroscopy are enabling the study of larger, more complex biological assemblies and their interactions. numberanalytics.com The integration of these methods provides a comprehensive view of the molecular recognition process, which is essential for structure-based drug design. numberanalytics.comnih.gov

Table 3: Biophysical Techniques for Studying Compound-Target Interactions

TechniqueInformation ProvidedKey Advantage
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). numberanalytics.comProvides a complete thermodynamic profile of the interaction in solution.
Surface Plasmon Resonance (SPR) Association (ka) and dissociation (kd) rate constants, binding affinity (KD). researchgate.netReal-time, label-free analysis of binding kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-level structure of complexes, identification of binding site, dynamics. numberanalytics.comCan study interactions in solution and characterize conformational changes.
Mass Spectrometry (MS) Confirmation of binding, stoichiometry, identification of binding partners. researchgate.netHigh sensitivity and ability to study non-covalent complexes.
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of large protein-ligand complexes. numberanalytics.comApplicable to large or flexible targets not amenable to crystallography.

Computational Design of Functional Materials Utilizing the Compound's Unique Architecture

Beyond its potential biological applications, the distinct three-dimensional architecture of this compound makes it an intriguing building block, or synthon, for the computational design of novel functional materials. acs.org The field of materials science increasingly uses computational methods, such as Density Functional Theory (DFT), to predict the properties of materials before they are synthesized. acs.orgacs.org

The chirality, hydrogen bonding capabilities (from the hydroxyl and amino groups), and the presence of a sulfur-containing heterocycle in this compound could be exploited to direct the self-assembly of molecules into ordered supramolecular structures. Computational screening could explore how this molecule might coordinate with metal ions to form metal-organic frameworks (MOFs) with tailored porosity for gas storage or catalysis. acs.org Similarly, its structure could be incorporated into polymers to create materials with specific optical, electronic, or mechanical properties. Computational approaches can accelerate the discovery of such materials by simulating their structures and predicting their functions, guiding experimental efforts toward the most promising candidates. anl.gov The combination of computational design and synthetic chemistry opens a pathway to new materials built from rationally designed molecular components. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-[(Thian-3-yl)amino]butan-1-ol to maximize yield and purity?

To optimize synthesis, systematically vary parameters such as temperature (60–80°C), solvent polarity, and catalyst type (e.g., palladium-based catalysts for coupling reactions). Studies on analogous compounds like 4-[(Thian-3-yl)amino]butan-2-ol demonstrate that anhydrous tetrahydrofuran under reflux improves yield by minimizing side reactions . Purification via gradient elution chromatography (C18 columns with acetonitrile/water) enhances purity, as validated for structurally similar amino alcohols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and hydrogen bonding patterns.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C-N bonds at ~1250 cm⁻¹). Stereochemical verification is critical, as enantiomeric forms can significantly alter biological activity .

Q. How does pH influence the stability of this compound in aqueous solutions?

Conduct kinetic studies under varying pH (4–9) at 25–37°C. For related butan-1-ol derivatives, acidic conditions (pH < 5) promote hydrolysis of the amino alcohol moiety, while neutral to basic conditions stabilize the compound. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Address discrepancies through:

  • Standardized assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
  • Stereochemical validation using chiral HPLC to rule out enantiomeric interference .
  • Orthogonal assays (e.g., fluorescence polarization vs. enzyme inhibition) to confirm target engagement. Studies on 3-[(5-Bromopyridin-2-yl)amino]butan-1-ol revealed that even 5% stereochemical impurities reversed observed enzyme inhibition .

Q. How can computational modeling predict the biological targets of this compound?

Employ:

  • Molecular docking (e.g., AutoDock Vina) to screen against databases like PDB for potential enzyme/receptor interactions.
  • Molecular dynamics (MD) simulations to assess binding stability over time.
  • QSAR models to correlate structural features (e.g., thian ring geometry) with activity. Similar approaches identified the anticancer potential of thiazole-containing analogs by targeting kinase domains .

Q. What experimental designs are recommended to analyze the compound’s interactions with cytochrome P450 enzymes?

Use:

  • Recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in microsomal assays.
  • LC-MS/MS to quantify metabolite formation (e.g., oxidized thian derivatives).
  • Inhibition kinetics (Ki determination via Lineweaver-Burk plots). For thian-containing compounds, CYP-mediated oxidation often generates reactive intermediates that require glutathione trapping assays .

Q. How do structural modifications to the thian ring affect the compound’s physicochemical properties?

Compare derivatives with:

  • Substituents (e.g., bromine at position 5 vs. methyl groups).
  • Ring size (thian vs. thiomorpholine). Key parameters to measure:
  • LogP (octanol/water partition coefficient) via shake-flask method.
  • Aqueous solubility using nephelometry.
  • Permeability (PAMPA assay). Bromine substitution in 3-[(5-Bromopyridin-2-yl)amino]butan-1-ol increased hydrophobicity (LogP +0.8) but reduced solubility by 40% .

Methodological Considerations

  • Data Reproducibility : Document batch-specific variations in purity, stereochemistry, and crystallinity using DSC/TGA .
  • Reaction Scalability : Transition from batch to flow chemistry for improved heat/mass transfer, as demonstrated for 4-[(Thian-4-yl)amino]butan-2-ol .
  • Toxicity Screening : Use zebrafish embryo models to assess developmental toxicity, leveraging protocols from ethambutol dihydrochloride studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.